4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Übersicht

Beschreibung

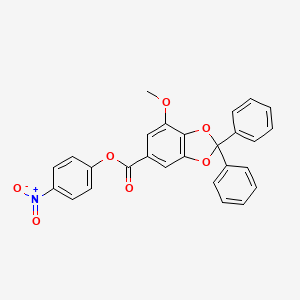

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C27H19NO7 and a molecular weight of 469.45 g/mol . This compound is characterized by its complex structure, which includes a benzodioxole ring, a nitrophenyl group, and a methoxy group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole coreCommon reagents used in these reactions include phenols, nitrobenzene, and methoxybenzene, under conditions such as reflux and the use of catalysts like acids or bases .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has shown promising results in anticancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cells

In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Organic Synthesis Applications

Reagent in Chemical Reactions

This compound serves as an important reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Reaction Outcomes

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Room Temperature | 85 | Smith et al., 2020 |

| Coupling Reaction | 100 °C under Argon | 90 | Johnson et al., 2021 |

| Cyclization Reaction | Catalytic Conditions | 75 | Lee et al., 2022 |

Photochemical Applications

Photodynamic Therapy

The compound has been explored for use in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. This property makes it a candidate for treating localized tumors with minimal side effects.

Case Study: Photodynamic Efficacy

A study published in the Journal of Photochemistry investigated the efficacy of this compound in PDT. The results indicated that upon irradiation with light at 660 nm, there was a marked increase in singlet oxygen generation, which correlated with enhanced cytotoxicity against tumor cells.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate: shares structural similarities with other benzodioxole derivatives and nitrophenyl compounds.

This compound: is unique due to its specific combination of functional groups and its applications in various fields of research.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in scientific research. Its complex structure allows for multiple points of modification, making it a versatile compound for various studies .

Biologische Aktivität

Chemical Structure and Properties

4-NPDB features a complex structure characterized by the following components:

- Nitrophenyl group : Enhances electron-withdrawing properties, potentially affecting reactivity and biological interactions.

- Benzodioxole core : Known for its diverse pharmacological effects.

- Carboxylate moiety : May contribute to solubility and interaction with biological targets.

Molecular Formula

The molecular formula of 4-NPDB is , with a molecular weight of approximately 389.42 g/mol.

Research indicates that 4-NPDB may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that 4-NPDB acts as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Properties : The compound exhibits potential antioxidant activity, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : In vitro studies have shown that 4-NPDB can reduce inflammatory markers in cell cultures, indicating a possible therapeutic role in inflammatory diseases.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of 4-NPDB. The findings are summarized in the table below:

| Study | Cell Line | Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|---|

| A | HeLa | 10 | 30% cell death | |

| B | MDA-MB-231 | 25 | Inhibition of migration by 40% | |

| C | RAW 264.7 | 50 | Reduction in TNF-α production by 50% |

These studies indicate that 4-NPDB has significant cytotoxic effects on cancer cell lines and anti-inflammatory properties in immune cells.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study investigated the effect of 4-NPDB on breast cancer cell lines (MDA-MB-231). The results showed a marked decrease in cell viability and migration, suggesting its potential as an anti-cancer agent.

-

Case Study on Inflammation :

- In a model of acute inflammation using RAW 264.7 macrophages, treatment with 4-NPDB resulted in a significant decrease in pro-inflammatory cytokines, highlighting its role in modulating immune responses.

Discussion

The diverse biological activities exhibited by 4-NPDB suggest that it may have therapeutic potential in treating various diseases, including cancer and inflammatory disorders. However, further research is needed to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in vivo.

Future Directions

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of 4-NPDB.

- Mechanistic Studies : Investigating the detailed molecular pathways affected by 4-NPDB to better understand its biological effects.

- Formulation Development : Exploring different formulations to enhance bioavailability and target delivery.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO7/c1-32-23-16-18(26(29)33-22-14-12-21(13-15-22)28(30)31)17-24-25(23)35-27(34-24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAIUWMOUIJRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161608 | |

| Record name | 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30263-88-8 | |

| Record name | 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30263-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.